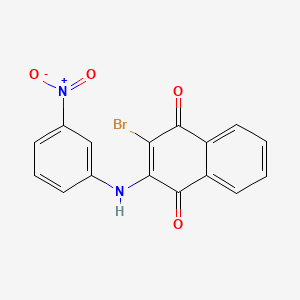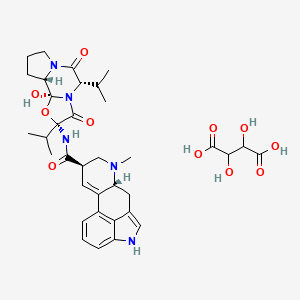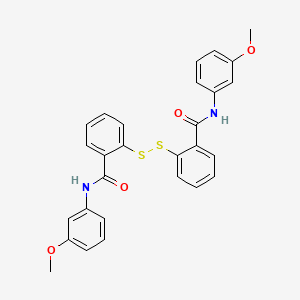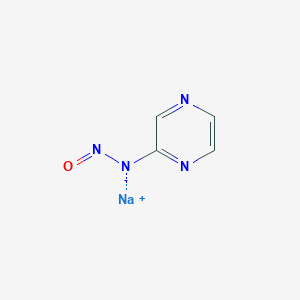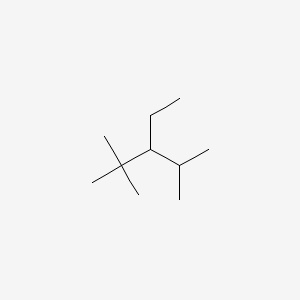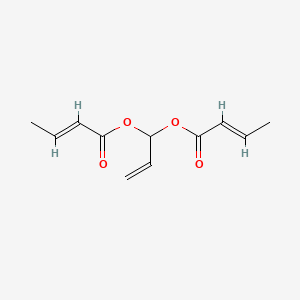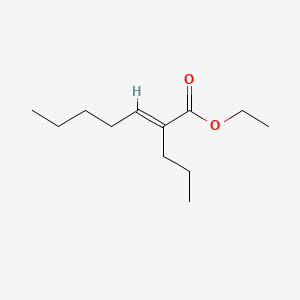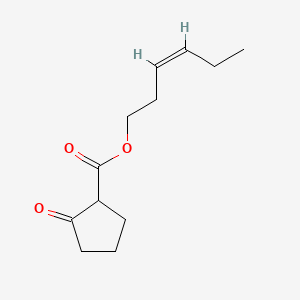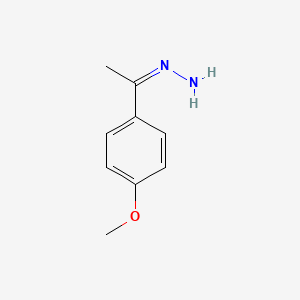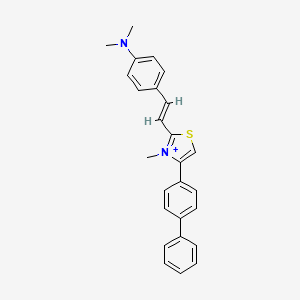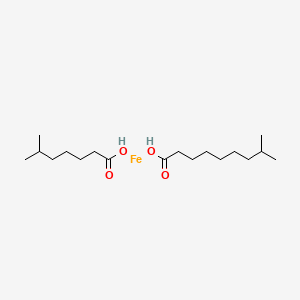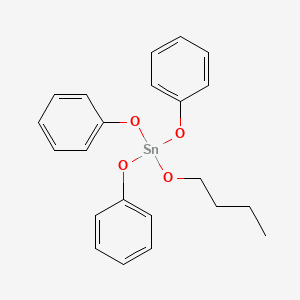
Butoxytriphenoxystannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxytriphenoxystannane is an organotin compound with the molecular formula C22H24O4Sn It is characterized by the presence of a tin atom bonded to three phenoxy groups and one butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butoxytriphenoxystannane can be synthesized through the reaction of triphenoxystannane with butanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of butanol to facilitate the reaction. The general reaction scheme is as follows:
Triphenoxystannane+Butanol→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Butoxytriphenoxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The phenoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Tin oxides and phenolic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Applications De Recherche Scientifique
Butoxytriphenoxystannane has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of advanced materials, including polymers and nanocomposites.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism by which butoxytriphenoxystannane exerts its effects involves the interaction of the tin atom with various molecular targets. The phenoxy and butoxy groups can participate in coordination chemistry, allowing the compound to act as a ligand in catalytic processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenoxystannane: Lacks the butoxy group and has different reactivity and applications.
Butyltriphenoxystannane: Similar structure but with a butyl group instead of a butoxy group.
Phenylstannanes: Compounds with phenyl groups bonded to tin, differing in their chemical properties and uses.
Uniqueness
Butoxytriphenoxystannane is unique due to the presence of both phenoxy and butoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in catalysis and materials science, setting it apart from other organotin compounds.
Propriétés
Numéro CAS |
93839-24-8 |
|---|---|
Formule moléculaire |
C22H24O4Sn |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
butoxy(triphenoxy)stannane |
InChI |
InChI=1S/3C6H6O.C4H9O.Sn/c3*7-6-4-2-1-3-5-6;1-2-3-4-5;/h3*1-5,7H;2-4H2,1H3;/q;;;-1;+4/p-3 |
Clé InChI |
PFLIHZUILXBRRV-UHFFFAOYSA-K |
SMILES canonique |
CCCCO[Sn](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


